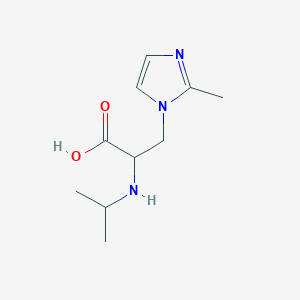
2-(Isopropylamino)-3-(2-methyl-1h-imidazol-1-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Isopropylamino)-3-(2-methyl-1H-imidazol-1-yl)propanoic acid is an organic compound that features both an imidazole ring and an amino acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isopropylamino)-3-(2-methyl-1H-imidazol-1-yl)propanoic acid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Alkylation: The imidazole ring is then alkylated with 2-methyl groups using alkyl halides under basic conditions.
Amino Acid Formation: The alkylated imidazole is then reacted with an appropriate amino acid precursor, such as 2-bromo-3-(isopropylamino)propanoic acid, under nucleophilic substitution conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Isopropylamino)-3-(2-methyl-1H-imidazol-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles under basic or acidic conditions.
Major Products
Oxidation: Oxidized derivatives of the imidazole ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with new functional groups attached to the amino group.
Scientific Research Applications
2-(Isopropylamino)-3-(2-methyl-1H-imidazol-1-yl)propanoic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and its biological activity.
Biochemistry: The compound is used in enzyme studies and as a ligand in binding assays.
Industrial Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 2-(Isopropylamino)-3-(2-methyl-1H-imidazol-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and π-π interactions, while the amino acid moiety can interact with active sites of enzymes, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 2-(Isopropylamino)-3-(1H-imidazol-1-yl)propanoic acid
- 2-(Isopropylamino)-3-(2-ethyl-1H-imidazol-1-yl)propanoic acid
- 2-(Isopropylamino)-3-(2-methyl-1H-imidazol-1-yl)butanoic acid
Uniqueness
2-(Isopropylamino)-3-(2-methyl-1H-imidazol-1-yl)propanoic acid is unique due to the presence of both an isopropylamino group and a 2-methyl-imidazole ring. This combination imparts distinct chemical properties, such as increased hydrophobicity and specific binding affinities, making it valuable for various applications in medicinal and industrial chemistry.
Properties
Molecular Formula |
C10H17N3O2 |
|---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
3-(2-methylimidazol-1-yl)-2-(propan-2-ylamino)propanoic acid |
InChI |
InChI=1S/C10H17N3O2/c1-7(2)12-9(10(14)15)6-13-5-4-11-8(13)3/h4-5,7,9,12H,6H2,1-3H3,(H,14,15) |
InChI Key |
DRNFDBJMOVEJAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1CC(C(=O)O)NC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















